molecular formula C26H29N3O2 B11005386 2'-(butan-2-yl)-N-(1H-indol-5-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

2'-(butan-2-yl)-N-(1H-indol-5-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11005386
M. Wt: 415.5 g/mol
InChI Key: ZESYYKVHASWWGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • This compound is a complex heterocyclic molecule with a spirocyclic structure. Let’s break it down:
    • The indole moiety (1H-indol-5-yl) is a fused bicyclic system containing a benzene ring and a pyrrole ring.
    • The cyclopentane-1,3’-isoquinoline portion forms a spiro connection with the indole ring.
    • The butan-2-yl group is attached to the indole nitrogen.
    • The 1’-oxo indicates a ketone group at the 1’ position.
  • This compound has potential biological activity due to its unique structure.
  • Preparation Methods

  • Chemical Reactions Analysis

    • Reactions: It can undergo various transformations, including oxidation, reduction, and substitution.
    • Common reagents:

        Oxidation: Oxidizing agents like KMnO₄ or PCC.

        Reduction: Reducing agents like NaBH₄ or LiAlH₄.

        Substitution: Acid-catalyzed or base-catalyzed substitutions.

    • Major products: Diverse β-carboline derivatives, each with distinct biological properties.
  • Scientific Research Applications

      Chemistry: Studying its reactivity, stability, and novel derivatives.

      Biology: Investigating its interactions with enzymes, receptors, and cellular processes.

      Medicine: Exploring its potential as anticancer, antimicrobial, or anti-inflammatory agents.

      Industry: Developing synthetic methodologies or applications in materials science.

  • Mechanism of Action

    • The compound likely interacts with specific molecular targets, affecting cellular pathways.
    • Further research is needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C26H29N3O2

    Molecular Weight

    415.5 g/mol

    IUPAC Name

    2-butan-2-yl-N-(1H-indol-5-yl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

    InChI

    InChI=1S/C26H29N3O2/c1-3-17(2)29-25(31)21-9-5-4-8-20(21)23(26(29)13-6-7-14-26)24(30)28-19-10-11-22-18(16-19)12-15-27-22/h4-5,8-12,15-17,23,27H,3,6-7,13-14H2,1-2H3,(H,28,30)

    InChI Key

    ZESYYKVHASWWGJ-UHFFFAOYSA-N

    Canonical SMILES

    CCC(C)N1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NC4=CC5=C(C=C4)NC=C5

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.